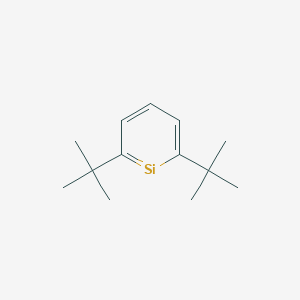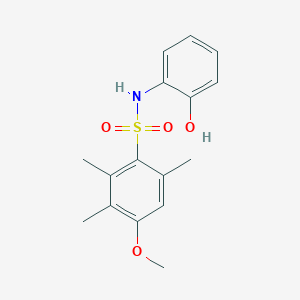
3,3-Dimethyl-1,3-tellurasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,3-tellurasiletane is an organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and acetylene as starting materials, with a transition metal salt as a catalyst. The reaction is carried out in the presence of an acid, followed by distillation to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring minimal environmental impact and high product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can participate in substitution reactions where tellurium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Scientific Research Applications
3,3-Dimethyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,3-tellurasiletane exerts its effects involves interactions at the molecular level. The tellurium atom can form bonds with various substrates, influencing the reactivity and stability of the compound. These interactions often involve changes in the electronic structure of the molecule, which can affect its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918905-20-1 |
|---|---|
Molecular Formula |
C4H10SiTe |
Molecular Weight |
213.8 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-tellurasiletane |
InChI |
InChI=1S/C4H10SiTe/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
InChI Key |
BPQWCGSUHJJKRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Te]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)

![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
